Tert-butyl (1-oxo-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-2-yl)carbamate
Description
Tert-butyl (1-oxo-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-2-yl)carbamate (CAS: 1704488-75-4) is a synthetic organic compound with a molecular formula of C₂₀H₂₈N₄O₄S and a molecular weight of 420.5 g/mol . Its structure features a piperidine core substituted with a 1,2,4-oxadiazole ring linked to a thiophene moiety, along with a tert-butyl carbamate group.
Current available data from Huayang Chemical Network indicate that key parameters such as density, boiling point, and melting point remain unmeasured (N/A). However, the compound’s structural complexity suggests applications in medicinal chemistry, particularly as a protease inhibitor or kinase modulator, given the prevalence of oxadiazole and piperidine motifs in drug discovery .
Properties
IUPAC Name |
tert-butyl N-[1-oxo-1-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]propan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O4S/c1-13(21-19(26)27-20(2,3)4)18(25)24-8-5-6-14(11-24)10-16-22-17(23-28-16)15-7-9-29-12-15/h7,9,12-14H,5-6,8,10-11H2,1-4H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGDXIPXOHJNHPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)CC2=NC(=NO2)C3=CSC=C3)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl (1-oxo-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-2-yl)carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, focusing on its pharmacological properties.
Synthesis and Structural Characterization
The synthesis of this compound involves several steps, including the formation of the oxadiazole ring and subsequent functionalization to yield the final product. The structural characterization typically employs techniques such as NMR spectroscopy and mass spectrometry to confirm the identity and purity of the compound.
Antitumor Activity
Research indicates that derivatives containing the 1,2,4-oxadiazole moiety exhibit notable antitumor activity. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines, suggesting potential for further development as anticancer agents . The specific compound under discussion has not been extensively tested in clinical settings but shares structural similarities with known antitumor agents.
Anti-inflammatory Properties
The compound's potential anti-inflammatory effects have been evaluated using in vivo models. Studies have demonstrated that related carbamate derivatives exhibit significant anti-inflammatory activity. For example, certain derivatives showed inhibition percentages ranging from 39% to 54% in carrageenan-induced rat paw edema models compared to standard treatments like indomethacin . This suggests that tert-butyl (1-oxo...) may also possess similar anti-inflammatory properties.
Antimicrobial Activity
The biological screening of similar compounds has revealed antimicrobial properties against various pathogens. Compounds derived from oxadiazole frameworks have shown efficacy against Mycobacterium tuberculosis and other microbial strains . While specific data on the tert-butyl carbamate derivative's antimicrobial activity is limited, its structural features may confer similar properties.
Case Studies and Research Findings
Several studies have investigated the biological activities of oxadiazole-containing compounds:
- Anticancer Studies : A study reported that a related compound exhibited an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines . This highlights the potential for developing new anticancer therapies based on oxadiazole derivatives.
- Anti-tubercular Activity : Research into substituted oxadiazoles has shown promising results against Mycobacterium tuberculosis with inhibition percentages as high as 96% at certain concentrations . Such findings underscore the importance of exploring this class of compounds for treating resistant bacterial infections.
- Anti-inflammatory Effects : In vivo studies suggest that compounds similar to tert-butyl (1-oxo...) can reduce inflammation effectively within hours post-administration . This rapid action may be beneficial for acute inflammatory conditions.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
Oxadiazole vs. Pyrazolopyrimidine Cores :
- The target compound’s 1,2,4-oxadiazole ring is a bioisostere for carboxylic acids or esters, enhancing metabolic stability compared to pyrazolopyrimidine derivatives (e.g., Example 75 in ). However, pyrazolopyrimidines often exhibit stronger kinase inhibition due to planar aromatic systems .
Thiophene vs.
Carbamate Protection :
- The tert-butyl carbamate group in the target compound serves as a protective moiety for amines, a strategy absent in simpler oxadiazole-piperidine analogues. This design may facilitate controlled release in prodrug applications .
Q & A
Q. Experimental Design :
| Variable Tested | Outcome |
|---|---|
| Reaction Time (12 vs. 24 hrs) | 24 hrs: Yield ↑15% |
| Catalyst (CuI, 5 mol%) | Yield ↑22% (vs. no catalyst) |
Advanced: How to resolve NMR data discrepancies (e.g., unexpected splitting)?
Methodological Answer:
- Solvent Effects : Compare spectra in CDCl₃ vs. DMSO-d₆; DMSO may resolve rotamers .
- Impurity Analysis : Run 2D-COSY or HSQC to distinguish diastereomers or byproducts .
- Dynamic Effects : Variable-temperature NMR to assess conformational flexibility of the piperidine ring .
Advanced: How to evaluate compound stability under varying pH/temperature?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
